molecular formula C16H17N5O2 B3124624 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 320415-93-8

4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No. B3124624
CAS RN: 320415-93-8
M. Wt: 311.34 g/mol
InChI Key: WGZDSFYVSJQPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine” is a member of the triazolopyrimidines . Triazolopyrimidines are a class of compounds that have been reported to have various biological activities, including anti-tumor, anti-malarial, antimicrobial, anti-inflammatory, and antifungal properties .


Synthesis Analysis

The synthesis of triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines includes a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrimidines include condensation reactions and cycloaddition with dipolarophiles . The IR and NMR spectra provide detailed information about the chemical structure of the synthesized compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can be determined using various spectroscopic techniques. For example, the IR and NMR spectra provide information about the functional groups present in the compound and their chemical environment .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine, focusing on six unique applications:

Antitumor Activity

4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has shown promising antitumor properties. Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant cytotoxic activities against various cancer cell lines. These compounds have been tested in vitro and have demonstrated the ability to inhibit the proliferation of cancer cells, making them potential candidates for anticancer drug development .

Antimicrobial Properties

This compound also exhibits antimicrobial activity. Studies have synthesized and evaluated various derivatives for their effectiveness against bacterial and fungal strains. The results have shown that these derivatives can inhibit the growth of several pathogenic microorganisms, suggesting their potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

Research has explored the anti-inflammatory potential of triazolo[1,5-a]pyrimidine derivatives. These compounds have been found to reduce inflammation in various experimental models. The anti-inflammatory effects are attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory process, making them promising candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine have been investigated in several studies. These compounds can scavenge free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage and has potential applications in treating diseases associated with oxidative stress, such as neurodegenerative disorders .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes. For instance, certain derivatives have shown inhibitory activity against enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzyme inhibitors have potential therapeutic applications in treating conditions such as glaucoma, Alzheimer’s disease, and osteoporosis .

Antiviral Activity

The antiviral potential of triazolo[1,5-a]pyrimidine derivatives has also been explored. Some studies have reported that these compounds can inhibit the replication of certain viruses, including influenza and herpes simplex virus. This antiviral activity suggests that they could be developed into effective antiviral drugs .

These applications highlight the versatility and potential of 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!

Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold

Future Directions

The future directions in the research of triazolopyrimidines could involve the synthesis of novel derivatives with enhanced biological activities and improved safety profiles. The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

4-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-22-13-4-2-12(3-5-13)14-6-7-17-15-18-16(19-21(14)15)20-8-10-23-11-9-20/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZDSFYVSJQPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158192
Record name 7-(4-Methoxyphenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

CAS RN

320415-93-8
Record name 7-(4-Methoxyphenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320415-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Methoxyphenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.